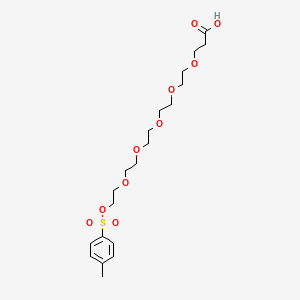
Tos-PEG6-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-PEG6-acid: is a compound that contains a tosyl group and a terminal carboxylic acid. The tosyl group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can easily react with primary and secondary amines to form stable amide bonds in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide . The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG6-acid involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride to introduce the tosyl group. The terminal hydroxyl group of polyethylene glycol is first activated and then reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting tosylated polyethylene glycol is then further reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tos-PEG6-acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines through nucleophilic substitution reactions
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines, and the reaction is typically carried out in the presence of a base such as triethylamine
Amide Bond Formation: Activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide are used to facilitate the reaction between the carboxylic acid and amines
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Tos-PEG6-acid is widely used in the field of chemistry for the synthesis of various polyethylene glycol derivatives. Its ability to form stable amide bonds makes it a valuable reagent for the modification of peptides and proteins .
Biology: In biological research, this compound is used for the PEGylation of biomolecules. PEGylation improves the solubility, stability, and bioavailability of proteins and peptides, making them more suitable for therapeutic applications .
Medicine: this compound is used in the development of drug delivery systems. The PEGylation of drugs enhances their pharmacokinetics and reduces immunogenicity, leading to improved therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of various polyethylene glycol-based materials. Its ability to form stable amide bonds makes it a valuable reagent for the synthesis of polymers and other materials .
Wirkmechanismus
The mechanism of action of Tos-PEG6-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary and secondary amines. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Tos-PEG4-acid: Similar to Tos-PEG6-acid but with a shorter polyethylene glycol spacer.
Tos-PEG8-acid: Similar to this compound but with a longer polyethylene glycol spacer.
Tos-PEG12-acid: Similar to this compound but with an even longer polyethylene glycol spacer
Uniqueness: this compound is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. The presence of both the tosyl group and the terminal carboxylic acid allows for versatile chemical modifications, making it a valuable reagent in various fields of research and industry .
Eigenschaften
Molekularformel |
C20H32O10S |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O10S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-20(21)22/h2-5H,6-17H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZCYKJYDCRMDDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



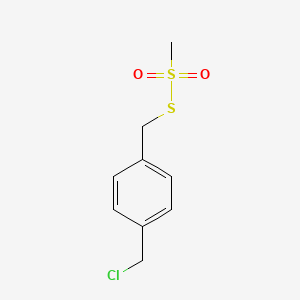
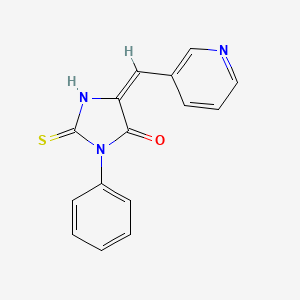
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
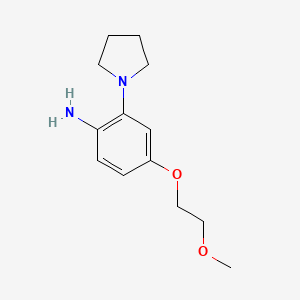

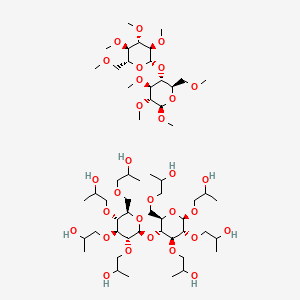
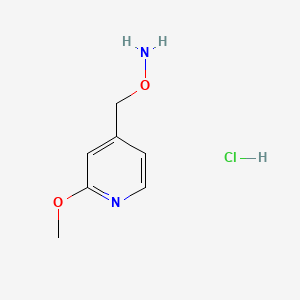

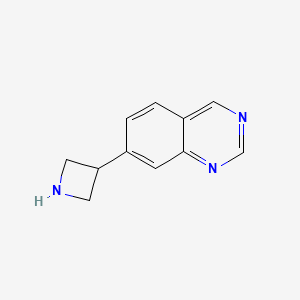

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)


